

Comparative Analysis of Benzothiazole Analogs: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 1-Benzothiazol-2-yl-ethylamine

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Introduction:

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its wide array of pharmacological activities. While a specific, comprehensive structure-activity relationship (SAR) guide for **1-Benzothiazol-2-yl-ethylamine** analogs is not readily available in the current body of scientific literature, this guide provides a comparative analysis of closely related 2-substituted benzothiazole derivatives. The following sections will delve into the anticancer and antimicrobial activities of these analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to inform future drug discovery and development efforts. The data presented herein has been synthesized from multiple studies to provide a broader understanding of the SAR of this important class of compounds.

Anticancer Activity of Benzothiazole Derivatives

A significant body of research has focused on the development of benzothiazole derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of 2-substituted benzothiazole analogs, highlighting the influence of different substituents on their anticancer potency.

Table 1: Cytotoxic Activity of 2-Substituted Benzothiazole Analogs against Human Cancer Cell Lines

Compound ID	2-Substituent	Cancer Cell Line	IC ₅₀ (μM)	Reference
1	2-(4-Aminophenyl)	MCF-7 (Breast)	>100	[1]
2	2-(3,4,5-Trimethoxyphenyl)	MCF-7 (Breast)	0.008	[1]
3	2-(4-Anilino)	A549 (Lung)	1.25	[2]
4	2-(4-(Morpholin-4-yl)phenyl)	A549 (Lung)	0.85	[2]
5	N-(6-nitrobenzo[d]thiazol-2-yl)acetamide	LungA549 (Lung)	68 μg/mL	[3]
6	6-nitrobenzo[d]thiazol-2-ol	LungA549 (Lung)	121 μg/mL	[3]
7	2-(4-hydroxyphenyl)benzothiazole	A549 (Lung)	10.07 μg/mL	[4]
8	2-(2,3,4-trimethoxyphenyl)benzothiazole	A549 (Lung)	13.21 μg/mL	[4]
9	2-(4-hydroxyphenyl)benzothiazole	MCF7-ADR (Breast)	11.54 μg/mL	[4]
10	2-(2,3,4-trimethoxyphenyl)benzothiazole	MCF7-ADR (Breast)	12.89 μg/mL	[4]
11	N-(4-(benzo[d]thiazol-	Multiple Cell Lines	Not specified	[1]

	2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamide			
12	Indole based hydrazine carboxamide benzothiazole derivative	HT29 (Colon)	0.015	[1]
13	Indole based hydrazine carboxamide benzothiazole derivative	H460 (Lung)	0.28	[1]
14	Indole based hydrazine carboxamide benzothiazole derivative	A549 (Lung)	1.53	[1]
15	Indole based hydrazine carboxamide benzothiazole derivative	MDA-MB-231 (Breast)	0.68	[1]

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key SAR trends can be observed:

- Substitution at the 2-position of the benzothiazole ring is critical for activity. The nature of the substituent plays a significant role in determining the cytotoxic potency.
- Aromatic substituents at the 2-position appear to be favorable for anticancer activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group (Compound 2) leads to

exceptionally high potency against the MCF-7 breast cancer cell line.[1]

- Electron-donating and electron-withdrawing groups on the 2-aryl substituent can modulate activity. The presence of a hydroxyl group at the para position of the 2-phenyl ring (Compound 7) confers significant cytotoxicity.[4]
- Introduction of a nitro group at the 6-position of the benzothiazole ring, as seen in N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound 5), results in moderate cytotoxic activity against the LungA549 cell line.[3]
- Complex side chains incorporating other heterocyclic moieties, such as the imidazole in Compound 11 and the indole in Compounds 12-15, can lead to potent anticancer agents.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below is a representative protocol for determining the cytotoxic activity of benzothiazole analogs.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

- Human cancer cell lines (e.g., MCF-7, A549)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)

- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Test compounds (benzothiazole analogs) dissolved in DMSO

Procedure:

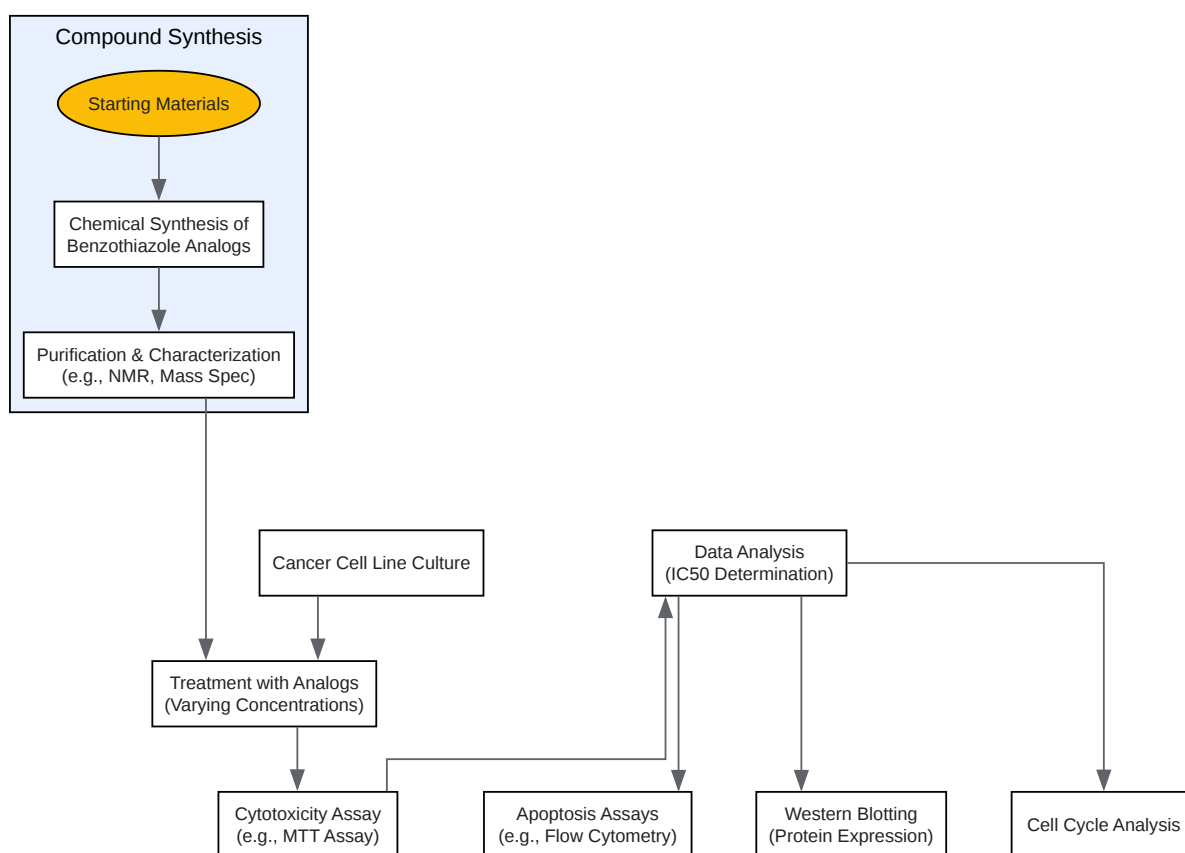
- **Cell Seeding:** Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- **Incubation:** Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium from each well and add 150 μ L of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of control cells) \times 100

- The IC_{50} value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus the percentage of cell viability.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided in the DOT language for Graphviz.

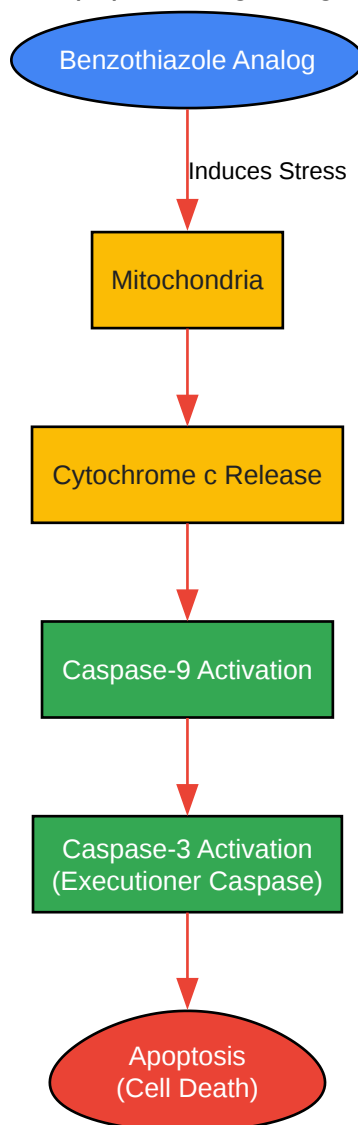
General Workflow for Anticancer Screening of Benzothiazole Analogs



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Caption: General Workflow for Anticancer Screening of Benzothiazole Analogs.

Simplified Apoptosis Signaling Pathway



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Caption: Simplified Apoptosis Signaling Pathway.

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